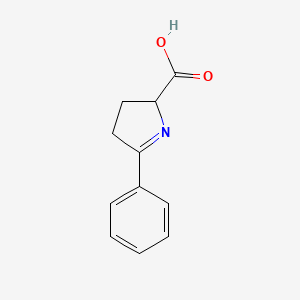
5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the reaction of bromobenzene with 4-chlorobutyronitrile, followed by cyclization and hydrolysis . The reaction conditions often include the use of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives .
Aplicaciones Científicas De Investigación
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-3,4-dihydro-2H-pyrrole: A closely related compound with similar structural features.
5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A derivative with a chlorine substituent on the phenyl ring.
5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole: A derivative with a methoxy group on the phenyl ring.
Uniqueness
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
802258-88-4 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,13,14) |
Clave InChI |
BNIFQPHOXAQFQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















